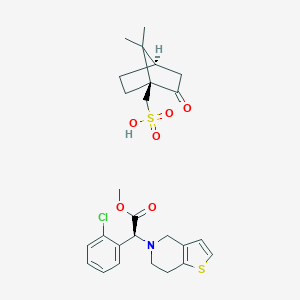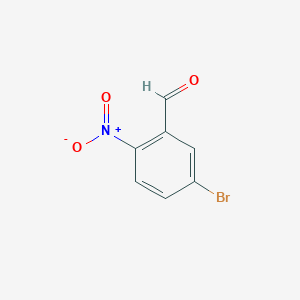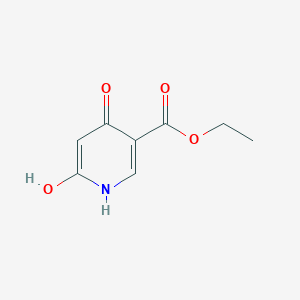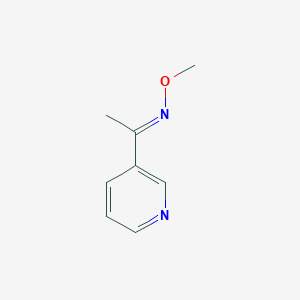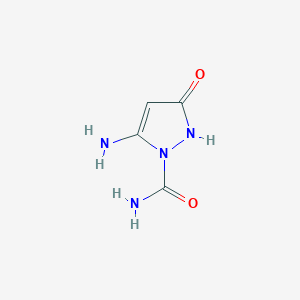![molecular formula C8H12O B048540 Bicyclo[3.2.1]octan-3-one CAS No. 14252-05-2](/img/structure/B48540.png)
Bicyclo[3.2.1]octan-3-one
Overview
Description
Sesamoside is an iridoid glycoside found in various plants, including sesame (Sesamum indicum L.) and Lamiophlomis rotata. It is known for its antioxidant and anti-inflammatory properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sesamoside can be extracted from plant sources such as sesame leaves and Lamiophlomis rotata. The extraction process typically involves drying and crushing the plant material, followed by solvent extraction using methanol, ethanol, or hot water .
Industrial Production Methods
Industrial production of sesamoside involves large-scale extraction from plant materials. The process includes drying, crushing, and solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Sesamoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding its stability and reactivity under different conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Sesamoside has a wide range of scientific research applications:
Chemistry: Used as a marker compound in the analysis of plant extracts.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic effects in treating inflammation and oxidative stress-related diseases.
Industry: Used in the development of health supplements and functional foods
Mechanism of Action
Sesamoside exerts its effects through various molecular targets and pathways. It has been shown to inhibit oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activities. Additionally, sesamoside modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
- Lamalbid
- Shanzhiside methyl ester
- Pedaliin
- Acteoside
Uniqueness
Sesamoside is unique due to its specific combination of antioxidant and anti-inflammatory properties. While similar compounds like acteoside also exhibit antioxidant activity, sesamoside’s distinct molecular structure contributes to its unique biological effects .
Properties
IUPAC Name |
bicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-4-6-1-2-7(3-6)5-8/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMMOVPGAJKVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931501 | |
| Record name | Bicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14252-05-2 | |
| Record name | Bicyclo(3.2.1)octan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014252052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[3.2.1]octan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the stereoselective synthesis of (1R,5S)-4-[(E)-Alkylidene]-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-ones?
A: A study successfully synthesized various (1R,5S)-4-[(E)-alkylidene]-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-ones through a stereoselective coupling reaction. [] This stereoselectivity is crucial as different stereoisomers often exhibit different biological activities. This research provides a pathway for creating specific isomers with potentially enhanced pharmaceutical applications.
Q2: How does the structure of bicyclo[3.2.1]octan-3-one lend itself to being a chiral synthon?
A: this compound's bridged structure creates a rigid framework with distinct stereochemical features. [, ] This inherent chirality makes it a valuable starting point for synthesizing other chiral compounds. Researchers can exploit its defined structure to introduce new substituents with high stereochemical control.
Q3: Can you provide an example of how this compound derivatives have been used in medicinal chemistry?
A: Researchers synthesized a series of N-substituted bicyclo[3.2.1]octane-3-spiro-3'-pyrrolidine hydrochlorides, using this compound as the starting material. [] These derivatives displayed in vitro activity against influenza A viruses, similar to 1-adamantanamine hydrochloride.
Q4: What is the significance of the anomalous transformation of tricyclo[3.3.0.02,8]octan-3-ones into bicyclo[3.2.1]octan-3-ones?
A: This transformation, involving a C(1)–C(2) bond cleavage facilitated by a carboxy group, offers a novel synthetic pathway for creating bicyclo[3.2.1]octan-3-ones. [, ] This discovery is particularly significant as it provided a new route to synthesize (±)-quadrone, a molecule with potential biological activity.
Q5: How does the presence of substituents on the this compound core affect its reactivity?
A: The position and nature of substituents significantly influence the reactivity of this compound. For example, studies on 7,7-dimethyltricyclo[3.3.0.02, 8]octan-3-ones showed that cyclopropane ring opening reactions produced different products depending on the substituents. [, ] These findings highlight the importance of considering steric and electronic effects when designing synthetic strategies.
Q6: What are the limitations of using lithium diisopropylamide (LDA) in deprotonation reactions with bicyclo[3.2.1]octan-3-ones like tropinone and 8-oxa-bicyclo[3.2.1]octan-3-one (TBON)?
A: While LDA is commonly used for deprotonation, its use with tropinone and TBON in certain reactions, such as α-halogenation, α-hydroxylation, and α-amination, has resulted in low selectivity and/or yields. [] This suggests that alternative methods or carefully controlled reaction conditions might be necessary to achieve desired outcomes.
Q7: What advantages does magnesium iodide (MgI2) offer as a catalyst in aldol reactions of TBON and tropinone compared to lithium enolate chemistry?
A: MgI2 catalyzed aldol reactions of TBON and tropinone produce novel aldol products not observed when employing lithium enolate chemistry. [] This demonstrates that MgI2 can open up new synthetic pathways and potentially lead to the discovery of new derivatives.
Q8: How does the length of the carbon chain in diaminoalkanes affect their reactivity with 2,5-dimethoxytetrahydrofuran and 1,3-acetonedicarboxylic acid in the synthesis of 8-aza-bicyclo[3.2.1]octan-3-one derivatives?
A: Longer carbon chains in diaminoalkanes increase the electron-donating effect of the nitrogen atom, making it more reactive. [] Additionally, longer chains result in less steric hindrance around the reactive carbon, further enhancing the reaction yield.
Q9: What challenges were encountered when synthesizing 1,2-di-(8-aza-bicyclo[3.2.1]octan-3-onyl)benzene from o-phenylenediamine?
A: The synthesis of 1,2-di-(8-aza-bicyclo[3.2.1]octan-3-onyl)benzene from o-phenylenediamine was unsuccessful likely due to significant steric hindrance between the two bulky 8-aza-bicyclo[3.2.1]octan-3-one rings. [] This highlights the importance of considering steric factors when designing synthetic routes for complex molecules.
Q10: How does 13C NMR spectroscopy contribute to understanding the structure of this compound derivatives?
A: 13C NMR provides valuable insights into the structure of these compounds, especially regarding the influence of halogens. [] This technique helps correlate α and γ effects with the molecules' geometric features, allowing for analysis of the reflex and anti-reflex effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


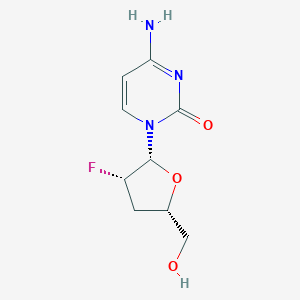

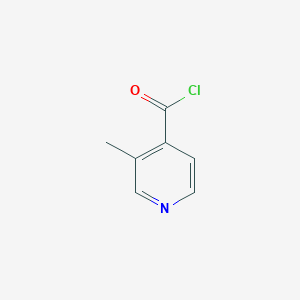
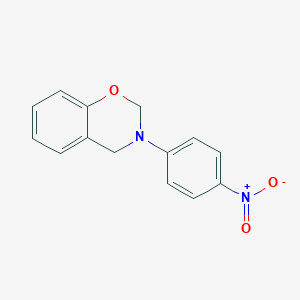
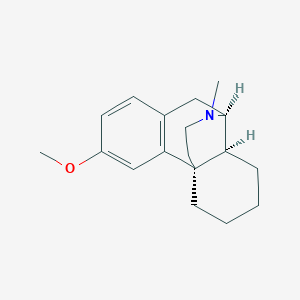
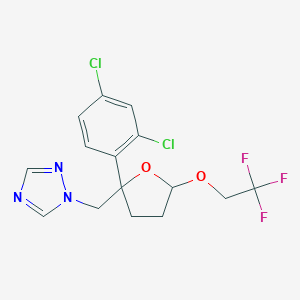
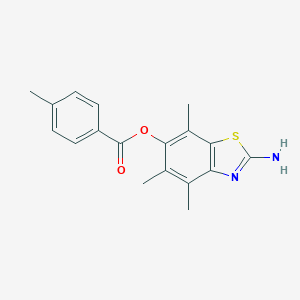
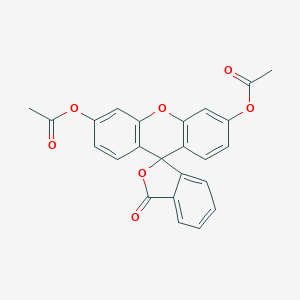
![2-[(3S,4aS,6aR,7R,10aR,10bS)-7-(1H-indol-3-ylmethyl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-3-yl]propan-2-ol](/img/structure/B48481.png)
